N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride
CAS No.: 1799421-11-6
Cat. No.: VC2730438
Molecular Formula: C6H16Cl2N4
Molecular Weight: 215.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799421-11-6 |
|---|---|
| Molecular Formula | C6H16Cl2N4 |
| Molecular Weight | 215.12 g/mol |
| IUPAC Name | N'-(3-chloropiperazin-2-yl)ethane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C6H15ClN4.ClH/c7-5-6(10-2-1-8)11-4-3-9-5;/h5-6,9-11H,1-4,8H2;1H |
| Standard InChI Key | APYZFJKLAWJQLP-UHFFFAOYSA-N |
| SMILES | C1CNC(C(N1)NCCN)Cl.Cl |
| Canonical SMILES | C1CNC(C(N1)NCCN)Cl.Cl |
Introduction
N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H16Cl2N4 and a molecular weight of approximately 215.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound known for its six-membered ring containing two nitrogen atoms at opposite positions. This compound has garnered attention for its potential biological activities, including neurotransmitter modulation and antimicrobial effects.
Safety Information
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Signal Word: Warning
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Hazard Statements: H302, H315, H319, H335
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Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338
Synthesis and Preparation
The synthesis of N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of 3-chloropiperazine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Biological Activity
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential antimicrobial properties.
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Neurotransmitter Modulation: It may influence serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
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Antimicrobial Effects: Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
Comparison with Similar Compounds
N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride can be compared with other piperazine derivatives and ethane-1,2-diamine derivatives. These compounds share similar core structures but differ in their functional groups and substituents.
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